molecular formula C23H18N2O B5148230 N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide

N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide

Cat. No. B5148230
M. Wt: 338.4 g/mol
InChI Key: AJYVUYYFTZGFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide, also known as BPTF inhibitor I, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of small molecules that can inhibit the activity of the bromodomain and PHD finger-containing transcription factor (BPTF), which plays a crucial role in the regulation of gene expression.

Mechanism of Action

The mechanism of action of N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide involves the inhibition of the bromodomain and PHD finger-containing transcription factor (N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide). N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide is a chromatin-remodeling factor that regulates gene expression by binding to acetylated histones and recruiting other transcription factors. Inhibition of N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide with N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide disrupts the chromatin structure and inhibits the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide has been shown to have a potent inhibitory effect on N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide activity, leading to changes in gene expression and cellular processes. In preclinical cancer models, it has been shown to induce apoptosis and suppress tumor growth. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide has also been shown to have neuroprotective effects by inhibiting the expression of genes that are involved in neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide in lab experiments is its specificity towards N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide. It has a high binding affinity for N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide and does not interact with other bromodomain-containing proteins. This specificity makes it an ideal tool for studying the role of N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide in various cellular processes. However, the compound has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo. Additionally, N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide has not yet been tested in clinical trials, and its safety and toxicity profile are not well established.

Future Directions

N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide has significant potential for therapeutic applications in various diseases, and there are several future directions for research in this area. One of the key areas of research is to further understand the mechanism of action of N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide and its effects on gene expression and cellular processes. Additionally, there is a need for more preclinical studies to evaluate the efficacy and safety of the compound in various disease models. Finally, there is a need for the development of more potent and selective N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide inhibitors that can overcome the limitations of N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide, such as its limited solubility and toxicity profile.

Synthesis Methods

The synthesis of N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide involves a multi-step process that starts with the reaction of 4-bromomethylpyridine with 4-aminobenzonitrile to form 4-(4-pyridinylmethyl)benzonitrile. This intermediate is then reacted with 2-naphthoyl chloride in the presence of a base to yield N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide. The purity and yield of the final product can be improved by using various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide, which is known to be overexpressed in many cancers and plays a critical role in cancer cell proliferation and survival. Inhibition of N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide with N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide has been shown to induce apoptosis and suppress tumor growth in preclinical cancer models.

properties

IUPAC Name

N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O/c26-23(21-8-7-19-3-1-2-4-20(19)16-21)25-22-9-5-17(6-10-22)15-18-11-13-24-14-12-18/h1-14,16H,15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYVUYYFTZGFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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